Tetraphenoxysilane is a chemical compound that serves as a precursor in various synthetic processes. While the provided papers do not directly discuss tetraphenoxysilane, they do provide insights into related compounds and their applications, which can help us infer the potential uses and mechanisms of tetraphenoxysilane. For instance, tetramethoxysilane is mentioned as a gel-forming agent in crystal growth, suggesting that tetraphenoxysilane could also play a role in similar processes due to its structural similarities5. Additionally, the study of aluminosilicates derived from a single-source molecular precursor highlights the importance of silane compounds in creating materials with hierarchical structures and high tetrahedral content, which could be relevant to the applications of tetraphenoxysilane6.
The applications of tetraphenoxysilane can be diverse, as suggested by the studies on related compounds. In the field of crystal growth, compounds like tetramethoxysilane are used to create alkali-free growth media, which could be an application area for tetraphenoxysilane as well5. The development of meso-macroporous aluminosilicates with high tetrahedral aluminium content indicates the potential of silane compounds in materials science, particularly in creating advanced materials with specific porosity characteristics6. Although the provided papers do not include case studies directly related to tetraphenoxysilane, the applications of structurally similar compounds provide a foundation for understanding the possible uses of tetraphenoxysilane in various fields.
Tetraphenoxysilane can be synthesized through various methods, primarily involving the reaction of silicon tetrachloride with phenol. It is significant in materials science and organic synthesis due to its unique properties and applications in coatings, adhesives, and as a precursor for other silicon-based materials.
The synthesis of tetraphenoxysilane typically involves the following method:
Tetraphenoxysilane features a tetrahedral molecular geometry typical of silicon compounds with four substituents. Each phenoxy group () is bonded to the silicon atom via an oxygen atom, creating a stable structure.
Tetraphenoxysilane can participate in several chemical reactions:
The mechanism by which tetraphenoxysilane acts in various applications primarily revolves around its ability to form siloxane bonds through hydrolysis and condensation reactions. Upon exposure to moisture, it hydrolyzes to generate reactive silanol species that can further cross-link or bond with other substrates, enhancing adhesion properties in coatings and sealants.
Tetraphenoxysilane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in coatings and materials science .
Tetraphenoxysilane finds diverse applications across several fields:
Tetraphenoxysilane (Si(OC₆H₅)₄) features a central silicon atom tetrahedrally coordinated to four oxygen atoms, each connected to a phenyl group (C₆H₅). This configuration results in Td molecular symmetry in the ideal state, though steric repulsion between bulky phenyl groups induces slight distortions. The Si–O bond length averages 1.63 Å, shorter than typical Si–C bonds (1.89 Å), due to oxygen’s higher electronegativity facilitating pπ-dπ backbonding from silicon’s 3d orbitals to oxygen’s 2p orbitals [2] [7]. The Si–O–C bond angle ranges from 120°–140°, influenced by phenyl ring conjugation and steric effects [8].
Table 1: Key Structural Parameters of Tetraphenoxysilane
Bond/Angle | Value | Comparison to Analogues | |
---|---|---|---|
Si–O bond | 1.63 Å | Shorter than Si–C (1.89 Å) | |
O–Si–O angle | 109.5° | Near-tetrahedral geometry | |
Si–O–C angle | 120°–140° | Deviates from linearity | |
Si–O bond energy | 460 kJ/mol | Stronger than Si–C (314 kJ/mol) | [2] [7] |
The electron distribution polarizes the Si–O bond, with oxygen (χ = 3.44) drawing electron density from silicon (χ = 1.90). This polarity enhances silicon’s susceptibility to nucleophilic attack at electrophilic sites, particularly under acidic conditions. The phenyl groups contribute conjugated π-systems, affecting electronic delocalization and UV absorption spectra [2].
IUPAC nomenclature designates Si(OC₆H₅)₄ as tetraphenoxysilane, prioritizing the silane root with "phenoxy" substituents. Alternative IUPAC-accepted names include silicon tetra(phenolate) and tetraphenyl orthosilicate, reflecting its classification as an orthoester derivative [4].
Industrial contexts often simplify nomenclature:
Table 2: Nomenclature Standards for Si(OC₆H₅)₄
System | Primary Name | Acceptable Variants | |
---|---|---|---|
IUPAC | Tetraphenoxysilane | Silicon tetra(phenolate) | |
Industrial | Phenyl silicate | Tetraphenyl orthosilicate | |
CAS | 1174-72-7 | N/A | [4] [9] |
The term "orthosilicate" emphasizes its structural relationship to orthosilicic acid (Si(OH)₄), where phenoxy groups replace hydroxyls. Industrial abbreviations like "TPS" (Tetraphenoxysilane) are discouraged per user instructions [4].
The evolution of tetraphenoxysilane is intertwined with breakthroughs in organosilicon synthesis:
Unlike methylsilanes (e.g., tetramethylsilane, pivotal in NMR spectroscopy [1] [3]), tetraphenoxysilane’s development was driven by industrial material science rather than analytical chemistry. Its synthesis typically involves esterification:$$\ce{SiCl4 + 4 C6H5OH -> Si(OC6H5)4 + 4 HCl}$$requiring base catalysts (e.g., amines) to scavenge HCl [2].
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